molecular formula C18H18BrN3O4S B2669856 N-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N'-(4-nitrophenyl)thiourea CAS No. 321521-55-5

N-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N'-(4-nitrophenyl)thiourea

Cat. No. B2669856
CAS RN: 321521-55-5
M. Wt: 452.32
InChI Key: VBCFZTABPIQYMV-PIGZYNQJSA-N
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Description

The compound “N-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N’-(4-nitrophenyl)thiourea” is a complex organic molecule . It contains a thiourea group, which is a functional group with the structure R1R2N(C=S)NR3R4. In this case, the R groups are variously substituted with bromine, hydroxymethyl, and nitrophenyl groups .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The chromen-4-yl group, for example, is a bicyclic structure that includes a benzene ring fused to a heterocyclic pyran ring . The thiourea group, meanwhile, features a carbon-sulfur double bond flanked by two amine groups .

Scientific Research Applications

Anticancer Potential

The compound N-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N'-(4-nitrophenyl)thiourea and its derivatives have been investigated for their anticancer activities. For instance, a study highlighted the synthesis of related compounds, which have shown strong anticancer activity across several assays and cell lines, suggesting their potential use in clinical trials for the treatment of kidney cancer. The study emphasizes that these compounds did not exhibit significant toxicity in animal studies, indicating that metabolites of the compound might be the active agents in exerting anticancer effects (Nammalwar et al., 2010).

Interaction with DNA and Biological Activities

Research has also explored the interaction of nitrosubstituted acyl thioureas, including compounds similar to the one , with DNA, alongside their antioxidant, cytotoxic, antibacterial, and antifungal activities. These studies are preliminary investigations into the anti-cancer potencies of such compounds, providing insights into their mode of action and potential therapeutic applications (Tahir et al., 2015).

Synthesis and Chemical Properties

The synthesis and chemical properties of compounds related to this compound have been extensively studied. These include research on the reaction of benzoxazoline-2-thione derivatives with amines, leading to the production of hydroxyphenylthioureas and trisubstituted thioureas. Such studies contribute to understanding the chemical behavior and potential applications of these compounds in scientific research and medicinal chemistry (Davidkov & Simov, 1981).

Photochromic Behavior and Synthesis Techniques

Further research delves into the synthesis and photochromic behavior of methyl induced linear and angular thieno-2H-chromenes. This research is significant for understanding the structural and functional versatility of chromene derivatives, potentially leading to novel applications in materials science and organic chemistry (Queiroz et al., 2003).

Future Directions

The future directions for research on this compound could include further investigation of its synthesis, characterization of its physical and chemical properties, and exploration of its potential biological activities. Given the known biological activity of many thiourea derivatives, this compound could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

1-[(3R,4R)-6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-1-methyl-3-(4-nitrophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O4S/c1-21(18(27)20-13-3-5-14(6-4-13)22(24)25)17-11(9-23)10-26-16-7-2-12(19)8-15(16)17/h2-8,11,17,23H,9-10H2,1H3,(H,20,27)/t11-,17-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCFZTABPIQYMV-PIGZYNQJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1C(COC2=C1C=C(C=C2)Br)CO)C(=S)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1[C@@H](COC2=C1C=C(C=C2)Br)CO)C(=S)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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